2H-Azepin-2-one,hexahydro-6-methyl-3-(1-methylethyl)-,(3S,6R)-(9CI) 2H-Azepin-2-one,hexahydro-6-methyl-3-(1-methylethyl)-,(3S,6R)-(9CI)
Brand Name: Vulcanchem
CAS No.: 114048-88-3
VCID: VC0057321
InChI: InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)6-11-10(9)12/h7-9H,4-6H2,1-3H3,(H,11,12)/t8-,9+/m1/s1
SMILES: CC1CCC(C(=O)NC1)C(C)C
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol

2H-Azepin-2-one,hexahydro-6-methyl-3-(1-methylethyl)-,(3S,6R)-(9CI)

CAS No.: 114048-88-3

Main Products

VCID: VC0057321

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

2H-Azepin-2-one,hexahydro-6-methyl-3-(1-methylethyl)-,(3S,6R)-(9CI) - 114048-88-3

CAS No. 114048-88-3
Product Name 2H-Azepin-2-one,hexahydro-6-methyl-3-(1-methylethyl)-,(3S,6R)-(9CI)
Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
IUPAC Name (3S,6R)-6-methyl-3-propan-2-ylazepan-2-one
Standard InChI InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)6-11-10(9)12/h7-9H,4-6H2,1-3H3,(H,11,12)/t8-,9+/m1/s1
Standard InChIKey XTGVNDCCKLFHJY-BDAKNGLRSA-N
Isomeric SMILES C[C@@H]1CC[C@H](C(=O)NC1)C(C)C
SMILES CC1CCC(C(=O)NC1)C(C)C
Canonical SMILES CC1CCC(C(=O)NC1)C(C)C
Synonyms 2H-Azepin-2-one,hexahydro-6-methyl-3-(1-methylethyl)-,(3S,6R)-(9CI)
PubChem Compound 15747344
Last Modified Nov 11 2021
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